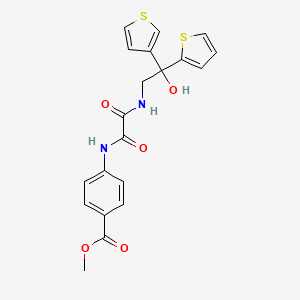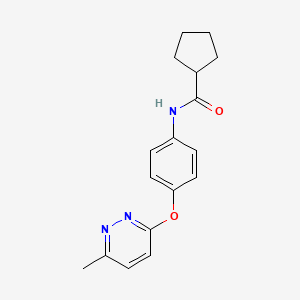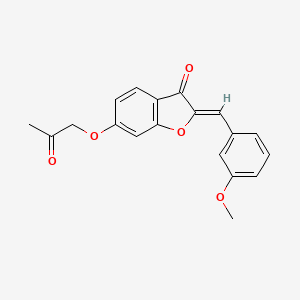
(Z)-2-(3-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(3-methoxybenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one, also known as MBPB, is a synthetic compound that has been widely used in scientific research. MBPB is a benzofuran derivative and belongs to the class of organic compounds known as benzofurans. This compound is of great interest to researchers due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
Bioactive Benzofuran Derivatives
Benzofuran derivatives, such as moracins, have been extensively studied for their broad spectrum of biological activities, including anticancer, antimicrobial, immunomodulatory, antioxidant, and anti-inflammatory effects. These compounds are found in natural products like egonol, homoegonol, and the moracin family, which are derived from the Morus genus plants. The moracin compounds, specifically from moracin A to Z, have shown significant pharmacological importance and have been a focus for drug development due to their diverse bioactivities (Naik et al., 2015).
Synthetic Applications
Benzofuran derivatives have also been synthesized for various applications, including the development of new materials. For instance, novel bio-based benzoxazine monomers derived from benzofuran structures have been synthesized and investigated for their polymerization properties. These monomers demonstrate potential in creating fully bio-based polybenzoxazines with desirable thermal and mechanical properties, highlighting the utility of benzofuran derivatives in material science and engineering (Wang et al., 2012).
Antioxidant Properties
Some benzofuran derivatives have been studied for their antioxidant properties. For example, a new compound isolated from the heartwood of Dalbergia latifolia, which includes a benzofuran moiety, exhibited moderate antioxidant effects. This suggests that certain benzofuran derivatives could be explored for their potential in mitigating oxidative stress-related conditions (Liu et al., 2019).
Propriétés
IUPAC Name |
(2Z)-2-[(3-methoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12(20)11-23-15-6-7-16-17(10-15)24-18(19(16)21)9-13-4-3-5-14(8-13)22-2/h3-10H,11H2,1-2H3/b18-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHOEVASHDHJBD-NVMNQCDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2418614.png)
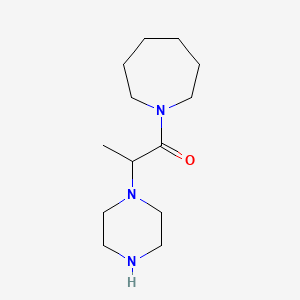
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)


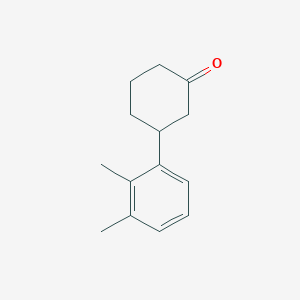
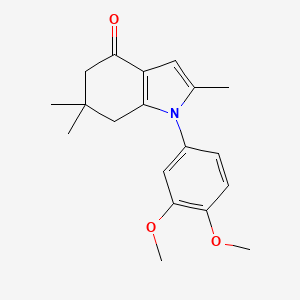
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid](/img/structure/B2418627.png)
